molecular formula C25H22FN5O2S B11425617 N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide

Cat. No.: B11425617
M. Wt: 475.5 g/mol
InChI Key: MRNFXUKTQKPHHQ-UHFFFAOYSA-N
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Description

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide is a complex organic compound featuring a triazole ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Carbamoyl Group: This can be done using carbamoyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the triazole derivative with 3-methylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide can be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

Medically, this compound shows potential as a pharmacophore for the development of new drugs. Its triazole ring is known for its bioactivity, and the compound could be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural rigidity and functional diversity.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring might facilitate binding to active sites, while the fluorophenyl and benzamide groups could enhance specificity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the fluorophenyl group can enhance metabolic stability and bioavailability, while the triazole ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C25H22FN5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C25H22FN5O2S/c1-17-6-5-7-18(14-17)24(33)27-15-22-29-30-25(31(22)21-8-3-2-4-9-21)34-16-23(32)28-20-12-10-19(26)11-13-20/h2-14H,15-16H2,1H3,(H,27,33)(H,28,32)

InChI Key

MRNFXUKTQKPHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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